

Application Notes and Protocols: **cis-11-Eicosenamide** as a Reference Standard

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Compound of Interest

Compound Name: *cis-11-Eicosenamide*

Cat. No.: B078611

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Introduction

cis-11-Eicosenamide (CAS No. 10436-08-5), also known as Gondamide, is a primary fatty acid amide derived from the formal condensation of (11Z)-icos-11-enoic acid's carboxy group with ammonia.[1][2] As a long-chain, unsaturated fatty amide, it is a waxy, white to off-white solid at room temperature with low solubility in water.[2][3][4] This molecule is recognized as an endogenous human metabolite and has been identified in various biological samples, suggesting its involvement in physiological processes.[1][5] Its unique structure, featuring a cis double bond at the 11th carbon position, imparts specific biophysical properties and biological activities.[3][5]

In research and development, **cis-11-Eicosenamide** serves as a critical reference standard. High-purity standards are essential for the accurate identification, quantification, and validation of analytical methods in various fields, including lipidomics, metabolomics, pharmaceutical research, and material science.[1][3][5] Its applications range from investigating cellular signaling pathways to developing new therapeutic agents and industrial products.[1][6][7]

Data Presentation

Quantitative data for **cis-11-Eicosenamide** is crucial for its effective use as a reference standard. The following tables summarize its key properties and typical analytical parameters.

Table 1: Chemical and Physical Properties of **cis-11-Eicosenamide**

Property	Value	References
CAS Number	10436-08-5	[2] [3] [6] [7] [8] [9]
Molecular Formula	C ₂₀ H ₃₉ NO	[1] [2] [3] [6] [7] [8]
Molecular Weight	~309.53 g/mol	[2] [6] [7] [8]
IUPAC Name	(11Z)-icos-11-enamide	[6]
Synonyms	(Z)-11-Eicosenamide, Gondamide	[2] [3]
Appearance	White to Off-White Solid	[2] [4]
Melting Point	~79 °C	[2] [6] [7]
Boiling Point	~448.4 °C (Predicted)	[2] [6] [7]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[2]
Purity (Typical)	≥95%	[6]

Table 2: Example Instrumental Parameters for Quantification

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)
Column	5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp.	280 °C
Carrier Gas	Helium, 1 mL/min
Oven Program	Start at 150°C (hold 2 min), ramp at 5°C/min to 260°C (hold 20 min)
Ionization Mode	Electron Ionization (EI), 70 eV
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan
Reported Base Peak	m/z 59
Reference	[5]

Research Applications

cis-11-Eicosenamide is utilized as a reference standard across several scientific domains:

- **Metabolomics and Lipidomics:** It serves as a standard for identifying and quantifying this specific amide in complex biological samples. Studies have identified it as a differential metabolite in the serum of patients with psoriatic arthritis and psoriasis vulgaris, suggesting a role in inflammatory processes or disrupted lipid metabolism.[\[5\]](#)
- **Cellular Signaling Research:** As a structural analog of other bioactive fatty acid amides (FAAs), it is used to investigate their signaling pathways. This includes studying interactions with transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs), which are involved in processes like inflammation, apoptosis, and energy metabolism.[\[5\]](#)

- **Microbiome Research:** Recent studies indicate that gut microbiota, such as *Lactobacillus* and *Faecalibacterium prausnitzii*, can produce **cis-11-Eicosenamide**.^[1] The reference standard is essential for confirming the identity of these microbially-synthesized metabolites and studying their effects, such as the observed antigenotoxic and cytotoxic potential against human colon cancer cells.^{[1][2][9]}
- **Pharmaceutical and Drug Development:** The compound's potential antibacterial properties make it a candidate for research into new antimicrobial agents.^{[1][7]} It is used as a benchmark in structure-activity relationship (SAR) studies to develop novel therapeutics.^[5]
- **Food Science and Safety:** **cis-11-Eicosenamide** has been identified as a migrant from plastic food packaging, where it can be used in adhesives and coatings.^[10] Analytical standards are required by regulatory and testing laboratories to monitor its levels in foodstuffs.
- **Industrial Chemistry:** Due to its chemical properties, it is explored for use as a corrosion inhibitor in automotive products and as a slip agent to reduce friction in polymers, similar to oleamide and erucamide.^{[1][3][4][7]}

Experimental Protocols

The following are detailed protocols for the use of **cis-11-Eicosenamide** as a reference standard in a research setting.

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration curves.

Materials:

- **cis-11-Eicosenamide** reference standard (≥95% purity)
- High-purity solvent (e.g., Methanol, Ethanol, or Chloroform)
- Calibrated analytical balance

- Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
- Calibrated micropipettes

Procedure:

- Equilibration: Allow the vial of **cis-11-Eicosenamide** to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
- Weighing: Accurately weigh approximately 1.0 mg of the reference standard onto a weighing paper using a calibrated analytical balance. Record the exact weight.
- Stock Solution Preparation (e.g., 1 mg/mL):
 - Carefully transfer the weighed standard into a 1.0 mL Class A volumetric flask.
 - Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol) to dissolve the solid.
 - Vortex gently for 30 seconds to ensure complete dissolution.
 - Add more solvent to bring the final volume to the 1.0 mL mark.
 - Invert the flask 10-15 times to ensure homogeneity. This is your 1 mg/mL Stock Solution.
- Working Solution Preparation: Perform serial dilutions from the stock solution to create a set of working standards for your calibration curve. For example, to create a 10 µg/mL working solution:
 - Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
 - Dilute to the mark with the appropriate solvent or analytical matrix.
- Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to minimize degradation.

Protocol 2: Quantification in Human Plasma by LC-MS/MS

This protocol provides a general workflow for extracting and quantifying **cis-11-Eicosenamide** from a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Human plasma samples
- **cis-11-Eicosenamide** standard solutions
- Internal Standard (IS), e.g., a deuterated analog of **cis-11-Eicosenamide**
- Protein precipitation solvent (e.g., ice-cold acetonitrile or acetone)
- LC-MS/MS system with an appropriate C18 column
- Centrifuge, vortex mixer, and sample vials

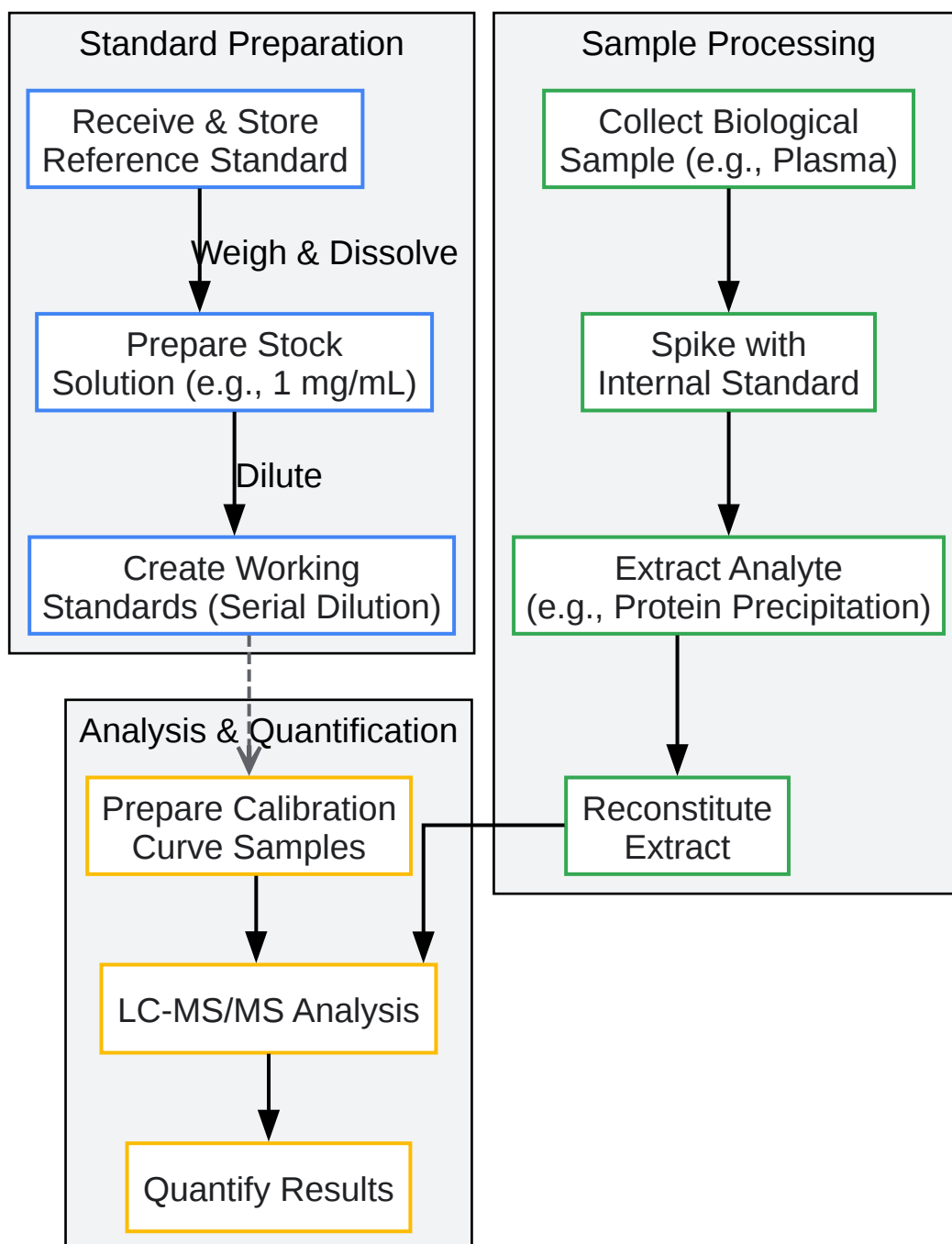
Procedure:

- Sample Preparation:
 - Thaw frozen plasma samples on ice.
 - In a microcentrifuge tube, add 100 µL of plasma.
 - Spike with 10 µL of the Internal Standard (IS) solution at a known concentration. Vortex briefly.
- Protein Precipitation (Extraction):
 - Add 400 µL of ice-cold acetonitrile to the plasma sample.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Supernatant Collection:
 - Carefully collect the supernatant (~400 µL) and transfer it to a new tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution:
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
 - Vortex for 30 seconds and transfer to an LC autosampler vial.
- Calibration Curve Preparation:
 - In a set of blank plasma samples, spike known amounts of the **cis-11-Eicosenamide** working standards to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
 - Process these calibrators using the same extraction procedure (Steps 1-4) as the unknown samples.
- LC-MS/MS Analysis:
 - Inject 5-10 µL of the reconstituted extract onto the LC-MS/MS system.
 - Separate the analyte using a suitable gradient elution on a C18 column.
 - Detect and quantify using Multiple Reaction Monitoring (MRM) mode. The precursor ion would be $[M+H]^+$, and specific product ions would be monitored for both the analyte and the internal standard.
- Data Analysis:
 - Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.
 - Use the resulting regression equation to determine the concentration of **cis-11-Eicosenamide** in the unknown samples.

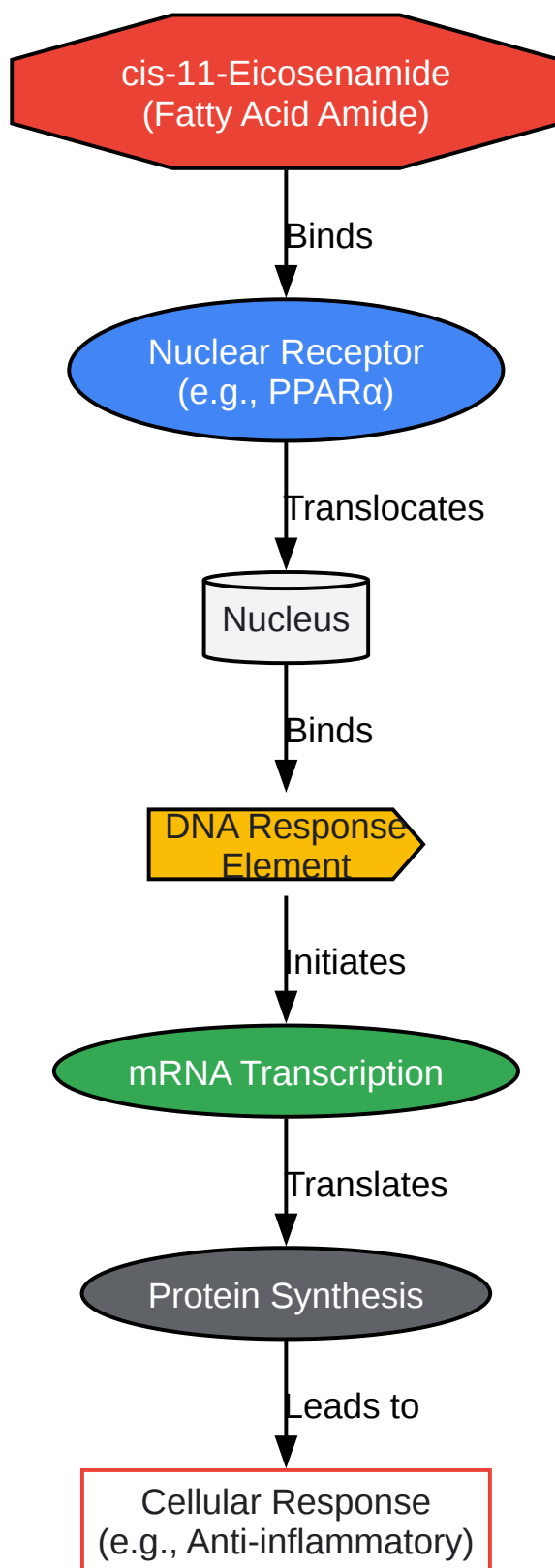
Visualizations

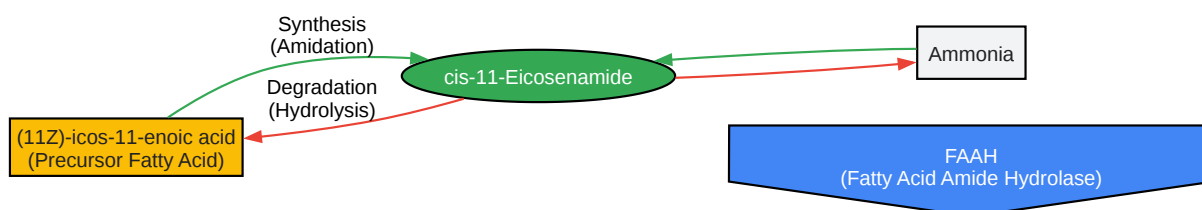
The following diagrams illustrate key workflows and pathways related to **cis-11-Eicosenamide**.



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Caption: General workflow for using **cis-11-Eicosenamide** as a reference standard.





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